4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one
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Overview
Description
4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups.
Substitution: Substitution reactions, especially involving the fluoro group, can be performed to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Fluorinated Compounds: Molecules with similar fluorine-containing functional groups.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents.
Uniqueness
4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19FN2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H19FN2O2/c21-16-7-9-17(10-8-16)23-13-15(12-19(23)24)20(25)22-11-3-5-14-4-1-2-6-18(14)22/h1-2,4,6-10,15H,3,5,11-13H2 |
InChI Key |
DGGLFQYAHHHSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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